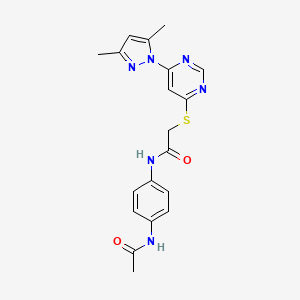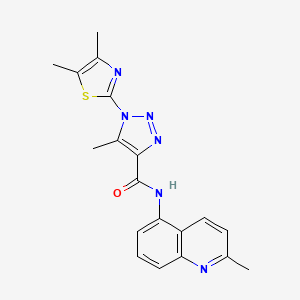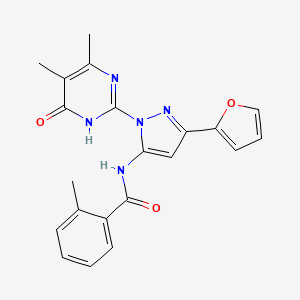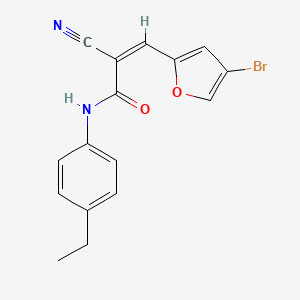
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Heterocycles Synthesis and Applications
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. They are also used as synthons in organic synthesis. The synthesis of pyrazole-appended heterocyclic skeletons typically involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methods offer strategies to annelate different heterocyclic nuclei with pyrazoles, extending the heterocyclic systems categories and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Acetamide and Formamide Derivatives
The toxicology and biological effects of acetamide and its derivatives have been studied, highlighting their commercial importance and the biological consequences of exposure. The review covers individual chemicals, including acetamide and formamide derivatives, focusing on their biological responses, environmental toxicology, and usage, providing a basis for understanding the toxicological profile of related compounds (Kennedy, 2001).
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, including azomitosene ring systems and their derivatives, have been discussed for their cytotoxicity and antitumor activity. The focus on 6-aziridinylquinone and 6-acetamidoquinone derivatives of this system illustrates their potential as new classes of antitumor agents, offering advantages over existing agents through DNA interaction mechanisms (Skibo, 1998).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a significant role in synthesizing medicinal and pharmaceutical compounds, including pyranopyrimidine scaffolds. These scaffolds are key precursors with broad synthetic applications and bioavailability. The review discusses synthetic pathways for developing substituted derivatives using various hybrid catalysts, highlighting the importance of these catalysts in developing lead molecules (Parmar et al., 2023).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity . .
Mode of Action
It’s known that many pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can have a wide range of effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . The downstream effects of these activities can vary widely depending on the specific targets and mode of action of the compound.
Pharmacokinetics
The compound is a derivative of pyrazolylpyridazine, which is known to have a wide spectrum of biological activity
Result of Action
It’s known that many pyrazolylpyridazine derivatives have a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects . The specific effects of this compound would depend on its targets and mode of action.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-8-13(2)25(24-12)17-9-19(21-11-20-17)28-10-18(27)23-16-6-4-15(5-7-16)22-14(3)26/h4-9,11H,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOHYOYBAISAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)


![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2919998.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2920010.png)